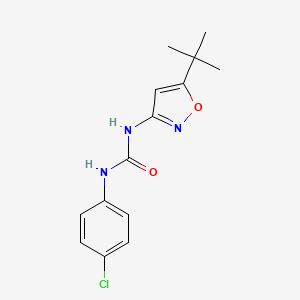

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea

CAS No.: 55807-85-7

Cat. No.: VC10038167

Molecular Formula: C14H16ClN3O2

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55807-85-7 |

|---|---|

| Molecular Formula | C14H16ClN3O2 |

| Molecular Weight | 293.75 g/mol |

| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea |

| Standard InChI | InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-6-4-9(15)5-7-10/h4-8H,1-3H3,(H2,16,17,18,19) |

| Standard InChI Key | YKEKTHFXOCGZLG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl |

| Canonical SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central urea backbone () bridging a 5-(tert-butyl)isoxazol-3-yl group and a 4-chlorophenyl ring. The tert-butyl substituent enhances steric bulk, potentially influencing binding affinity, while the chlorine atom introduces electrophilic character. Key structural data include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea | |

| CAS Number | 55807-85-7 | |

| SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl | |

| XLogP3 | 3.43 |

The planar isoxazole ring () contributes to π-π stacking interactions, as evidenced by crystallographic studies of analogous structures .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with a β-keto ester derivative yields the 5-tert-butylisoxazole core .

-

Urea Coupling: Reaction of 3-amino-5-(tert-butyl)isoxazole with 4-chlorophenyl isocyanate under anhydrous conditions.

A representative procedure from the literature specifies:

-

Reagents: Diazomethane, EtO, silica gel chromatography.

-

Yield: ~50% after purification.

Analytical Characterization

Rigorous quality control employs:

-

NMR Spectroscopy: NMR (400 MHz, CDCl) signals at δ 7.73–7.68 (aromatic protons), 5.53 (isoxazole CH), 4.06 (methoxy group in intermediates) .

-

Mass Spectrometry: ESI-MS m/z 294.75 ([M+H]).

| Parameter | Guideline |

|---|---|

| Storage | -20°C, desiccated |

| PPE | Gloves, lab coat, eye protection |

Research Gaps and Future Directions

Current limitations include the absence of pharmacokinetic data and target validation studies. Priority areas for investigation are:

-

ADMET Profiling: Oral bioavailability and metabolic stability in rodent models.

-

Structure-Activity Relationships (SAR): Modifying the isoxazole substituents to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume